REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5](Cl)=[CH:4][CH:3]=1.P.C([O-])([O-])=O.[Cs+].[Cs+].[CH3:16][C:17]([CH3:19])=[O:18]>C(Cl)C=CC1C=CC=CC=1.[Pd]>[C:2]1([CH3:1])[CH:7]=[CH:6][C:5]([CH2:16][C:17](=[O:18])[CH3:19])=[CH:4][CH:3]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
127 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
24.3 mg
|
Type
|
reactant
|
Smiles
|
P
|
Name
|
Cs2CO3
|
Quantity
|
652.2 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
palladium cinnamyl chloride
|
Quantity
|
7.9 mg
|
Type
|
catalyst
|
Smiles
|
C(C=CC1=CC=CC=C1)Cl.[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This reaction is carried out in the same manner as the reaction in example 3
|
Type
|
CUSTOM
|
Details
|
at 90° C.
|
Type
|
CUSTOM
|
Details
|
for 18 h
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)CC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100.5 mg | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |